molecular formula C6H10F3NO B1492455 trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol CAS No. 2091144-35-1

trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol

Cat. No.: B1492455
CAS No.: 2091144-35-1
M. Wt: 169.14 g/mol
InChI Key: UJOGBGFWDPNFNF-RFZPGFLSSA-N
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Description

Trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol is a cyclic alcohol compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a cyclobutanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol typically involves the reaction of 2,2,2-trifluoroethylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to modulation of biological pathways and exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A similar compound with a trifluoroethyl group attached to an alcohol.

    2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group attached to an amine.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: A trifluoroethylating agent used in organic synthesis.

Uniqueness

Trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol is unique due to its cyclic structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(2,2,2-trifluoroethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)3-10-4-1-2-5(4)11/h4-5,10-11H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOGBGFWDPNFNF-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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